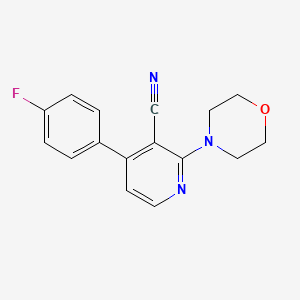

4-(4-Fluorophenyl)-2-morpholinonicotinonitrile

Description

4-(4-Fluorophenyl)-2-morpholinonicotinonitrile is a nicotinonitrile derivative featuring a pyridine ring substituted at position 4 with a 4-fluorophenyl group and at position 2 with a morpholino moiety. The fluorophenyl group enhances electronegativity and may influence binding affinity, while the morpholino substituent improves solubility due to its polar nature .

Properties

IUPAC Name |

4-(4-fluorophenyl)-2-morpholin-4-ylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN3O/c17-13-3-1-12(2-4-13)14-5-6-19-16(15(14)11-18)20-7-9-21-10-8-20/h1-6H,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPSAFUFPYLXOKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=CC(=C2C#N)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24817548 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-2-morpholinonicotinonitrile typically involves the following steps:

Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of 4-fluorophenylboronic acid or 4-fluorophenyl isocyanate

Coupling Reaction: The fluorophenyl intermediate is then coupled with a nicotinonitrile derivative using a Suzuki-Miyaura coupling reaction. This reaction is catalyzed by palladium and requires a base such as potassium carbonate.

Morpholine Introduction:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using industrial-grade reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-2-morpholinonicotinonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

4-(4-Fluorophenyl)-2-morpholinonicotinonitrile has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound is used in the development of advanced materials, including polymers and coatings.

Biological Studies: It serves as a probe in biological studies to investigate molecular interactions and pathways.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-2-morpholinonicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. This interaction often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .

Comparison with Similar Compounds

Substituent Effects

- Fluorophenyl vs. Chlorophenyl derivatives may exhibit greater lipophilicity, impacting membrane permeability in biological systems.

- Morpholino vs. Sulfanyl Groups: The morpholino substituent in the target compound introduces a polar, oxygen-containing heterocycle, enhancing aqueous solubility. In contrast, sulfanyl groups (e.g., in ) are less polar and may contribute to hydrophobic interactions in binding pockets .

Positional Substitution

- Position 6 Substitution: The methylphenyl group at position 6 in introduces steric hindrance, which could affect molecular conformation and target engagement.

Research Findings and Inferences

Synthetic Routes : The synthesis of nitro intermediates (e.g., compound 7 in ) suggests that nitrile derivatives like the target compound may be synthesized via similar aromatic substitution or coupling reactions.

Biological Relevance: Morpholino-containing compounds are frequently explored as kinase inhibitors (e.g., PI3K/mTOR pathways), where solubility and binding kinetics are critical . The fluorophenyl group may enhance target specificity compared to chlorophenyl analogs.

Physicochemical Properties : The molecular weight and polar surface area of the target compound likely differ significantly from sulfanyl-substituted analogs, influencing pharmacokinetic profiles such as absorption and metabolism.

Biological Activity

4-(4-Fluorophenyl)-2-morpholinonicotinonitrile is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in drug development, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a unique structure combining a fluorophenyl group , a morpholine ring , and a nitrile group . This configuration is believed to contribute to its biological activity, making it a valuable candidate for further investigation in various therapeutic areas.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets through:

- Covalent bonding : Formation of stable bonds with target sites.

- Non-covalent interactions : Such as hydrogen bonding and van der Waals forces, enhancing binding affinity and specificity.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Anticancer Activity : Preliminary studies suggest that the compound can inhibit the growth of various cancer cell lines, potentially acting on pathways related to cell proliferation and apoptosis.

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers, indicating its potential use in treating inflammatory diseases.

Study 1: Anticancer Properties

In a study conducted on human cancer cell lines, this compound was evaluated for its cytotoxic effects. Results demonstrated that the compound significantly reduced cell viability in breast cancer and lung cancer models, with IC50 values indicating potent activity compared to standard chemotherapeutics.

Study 2: Anti-inflammatory Effects

Another study investigated the anti-inflammatory effects of the compound using an animal model of arthritis. The findings revealed that treatment with this compound led to a marked decrease in inflammatory cytokines and improved clinical scores, suggesting its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 4-Fluorophenyl isocyanate | Synthesis of heterocyclic compounds | Used in various organic transformations |

| 4-Fluorophenylboronic acid | Coupling reactions | Important in Suzuki-Miyaura coupling |

| Pyrrolidine derivatives | Broad biological activity | Known for diverse therapeutic applications |

Research Applications

The unique structure of this compound makes it suitable for various research applications:

- Medicinal Chemistry : As a building block for synthesizing new pharmaceutical agents.

- Materials Science : Utilized in developing advanced materials such as polymers and coatings.

- Biological Studies : Acts as a probe for investigating molecular interactions within biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.